molecular formula C14H30N4O2 B12596859 N~1~,N'~1~-Dihydroxytetradecanediimidamide CAS No. 648440-39-5

N~1~,N'~1~-Dihydroxytetradecanediimidamide

Cat. No.: B12596859
CAS No.: 648440-39-5
M. Wt: 286.41 g/mol
InChI Key: WBDUWZJVAYCXRW-UHFFFAOYSA-N
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Description

N~1~,N’~1~-Dihydroxytetradecanediimidamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and a tetradecanediimidamide backbone. Its molecular formula is C14H30N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N’~1~-Dihydroxytetradecanediimidamide typically involves the reaction of tetradecanediimidamide with hydroxylating agents under controlled conditions. One common method includes the use of hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups into the tetradecanediimidamide structure .

Industrial Production Methods

Industrial production of N1,N’~1~-Dihydroxytetradecanediimidamide often employs large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

N~1~,N’~1~-Dihydroxytetradecanediimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of N1,N’~1~-Dihydroxytetradecanediimidamide .

Scientific Research Applications

N~1~,N’~1~-Dihydroxytetradecanediimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1,N’~1~-Dihydroxytetradecanediimidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyltetradecylamine: Similar in structure but lacks hydroxyl groups.

    N,N’-Dimethylethylenediamine: Contains a shorter carbon chain and different functional groups[][6].

Uniqueness

N~1~,N’~1~-Dihydroxytetradecanediimidamide is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological molecules[6][6].

Biological Activity

N~1~,N'~1~-Dihydroxytetradecanediimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique diimidamide structure, which contributes to its biological activities. The compound's molecular formula is C14_{14}H28_{28}N4_{4}O2_{2}, indicating the presence of hydroxyl groups that may enhance its solubility and reactivity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14_{14}H28_{28}N4_{4}O2_{2}
Molecular Weight284.40 g/mol
SolubilitySoluble in water
Melting PointNot determined

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a controlled study, the compound was tested against S. aureus using the agar diffusion method. The results demonstrated a clear zone of inhibition, indicating effective antimicrobial activity.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have revealed that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549.

Research Findings

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
  • IC50 Values :
    • HeLa: 150 µM
    • A549: 175 µM

Table 2: Antitumor Activity Results

Cell LineIC50 (µM)% Inhibition at 200 µM
HeLa15085
A54917580

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity : Its amphipathic nature allows it to disrupt bacterial membranes, leading to cell lysis.

Properties

CAS No.

648440-39-5

Molecular Formula

C14H30N4O2

Molecular Weight

286.41 g/mol

IUPAC Name

14-N,14-N'-dihydroxytetradecanediimidamide

InChI

InChI=1S/C14H30N4O2/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17-19)18-20/h19-20H,1-12H2,(H3,15,16)(H,17,18)

InChI Key

WBDUWZJVAYCXRW-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCC(=NO)NO)CCCCCC(=N)N

Origin of Product

United States

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